![molecular formula C6H5NO2S B12568060 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine CAS No. 194302-14-2](/img/structure/B12568060.png)
2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine is a heterocyclic compound that features a unique fusion of dioxole and thiazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound consists of a seven-membered thiazepine ring fused with a dioxole ring, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dioxole and thiazepine precursors under controlled conditions. For instance, the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat conditions has been reported to yield similar dioxole-containing compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dioxole or thiazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with the gamma-aminobutyric acid (GABA) receptor, leading to anticonvulsant effects . The compound’s structure allows it to fit into the receptor’s binding site, modulating its activity and producing therapeutic effects.
Comparación Con Compuestos Similares
2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine can be compared with other heterocyclic compounds such as:
1,3-Dioxolo[4,5-g]chromen-8-one: This compound also contains a dioxole ring but is fused with a chromenone ring instead of a thiazepine ring.
1,3-Dioxolo[4,5-f][1,3]thiazino[3,2-b]indazole: This compound features a thiazino ring fused with an indazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical reactivity and potential pharmacological activities.
Propiedades
Número CAS |
194302-14-2 |
|---|---|
Fórmula molecular |
C6H5NO2S |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-e][1,3]thiazepine |
InChI |
InChI=1S/C6H5NO2S/c1-5-6(9-4-8-5)2-10-3-7-1/h1-3H,4H2 |
Clave InChI |
NPJNZIPXOUFZPX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CN=CSC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


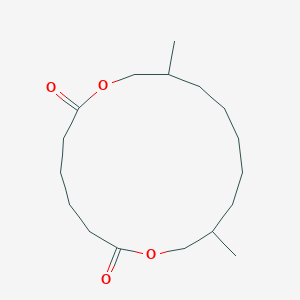

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
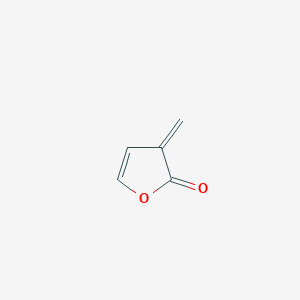
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)

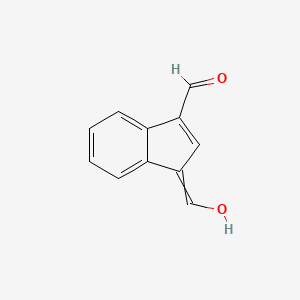
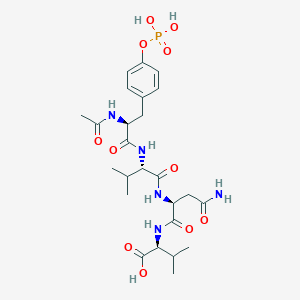

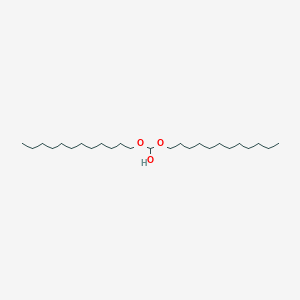
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
